5-[(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, an aminocarbonyl group, and an oxopentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the aminocarbonyl group and the oxopentanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and related structures with aminocarbonyl and oxopentanoic acid groups. Examples include:
- 5-{[3-(AMINOCARBONYL)THIEN-2-YL]AMINO}-5-OXOPENTANOIC ACID
- 5-{[3-CARBAMOYL-6-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID
Uniqueness
What sets 5-{[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID apart from similar compounds is its specific structure, which confers unique chemical and biological properties
Properties
Molecular Formula |
C11H16N4O4 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-[(5-carbamoyl-1-ethylpyrazol-4-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H16N4O4/c1-2-15-10(11(12)19)7(6-13-15)14-8(16)4-3-5-9(17)18/h6H,2-5H2,1H3,(H2,12,19)(H,14,16)(H,17,18) |
InChI Key |
LGEKCUAIVGEHSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CCCC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.